methyl 2-{2-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)sulfamoyl]-4,5-dimethoxyphenyl}acetate
CAS No.: 1024317-10-9
VCID: VC6780533
Molecular Formula: C23H20ClF3N2O6S2
Molecular Weight: 576.99
* For research use only. Not for human or veterinary use.
![methyl 2-{2-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)sulfamoyl]-4,5-dimethoxyphenyl}acetate - 1024317-10-9](/images/structure/VC6780533.png)
Description |
Methyl 2-{2-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)sulfamoyl]-4,5-dimethoxyphenyl}acetate is a complex organic compound that has garnered attention due to its unique structural features and potential applications in various fields, including pharmaceuticals and agrochemicals. This compound is characterized by the presence of a pyridine ring substituted with chlorine and trifluoromethyl groups, which significantly influence its chemical behavior and biological activity. Synthesis and Reaction ConditionsThe synthesis of such complex organic compounds typically involves multiple steps, including nucleophilic substitution reactions. Solvents like dimethylformamide (DMF) or acetonitrile are commonly used to facilitate these reactions. The specific synthesis pathway for methyl 2-{2-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)sulfamoyl]-4,5-dimethoxyphenyl}acetate would require detailed information on the starting materials and reaction conditions, which are not provided in the available sources. Potential ApplicationsCompounds with similar structural features, such as the presence of pyridine rings and trifluoromethyl groups, are often explored for their biological activity and potential use in pharmaceuticals and agrochemicals. The lipophilicity and electronic properties conferred by these substituents can enhance interactions with biological targets, making them candidates for drug development. Research Findings and ChallengesWhile specific research findings on methyl 2-{2-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)sulfamoyl]-4,5-dimethoxyphenyl}acetate are not available, compounds with similar structures are typically studied using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm their structure and purity. Challenges in synthesizing and characterizing such compounds often relate to the complexity of their molecular structure and the need for controlled reaction conditions. |
---|---|
CAS No. | 1024317-10-9 |
Product Name | methyl 2-{2-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)sulfamoyl]-4,5-dimethoxyphenyl}acetate |
Molecular Formula | C23H20ClF3N2O6S2 |
Molecular Weight | 576.99 |
IUPAC Name | methyl 2-[2-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]sulfamoyl]-4,5-dimethoxyphenyl]acetate |
Standard InChI | InChI=1S/C23H20ClF3N2O6S2/c1-33-18-8-13(9-21(30)35-3)20(11-19(18)34-2)37(31,32)29-15-4-6-16(7-5-15)36-22-17(24)10-14(12-28-22)23(25,26)27/h4-8,10-12,29H,9H2,1-3H3 |
Standard InChIKey | JTRZXQLZBNMQIJ-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C(=C1)CC(=O)OC)S(=O)(=O)NC2=CC=C(C=C2)SC3=C(C=C(C=N3)C(F)(F)F)Cl)OC |
Solubility | not available |
PubChem Compound | 5051858 |
Last Modified | Aug 18 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume